2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide
Overview
Description
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6. It is characterized by the presence of fluorine and bromine atoms, as well as trifluoromethyl groups attached to a benzyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide typically involves the introduction of bromine and fluorine atoms into a benzyl ring with trifluoromethyl groups. One common method is the bromination of 2-Fluoro-4,6-bis(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.
Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives under appropriate conditions.
Reduction: Reduction reactions can convert the bromide to a benzyl fluoride or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Benzyl fluoride or other reduced forms.
Scientific Research Applications
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide involves its interaction with molecular targets through nucleophilic substitution and other reactions. The presence of fluorine and bromine atoms, as well as trifluoromethyl groups, enhances its reactivity and ability to form stable intermediates. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)benzyl bromide
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is unique due to the presence of both fluorine and bromine atoms, as well as two trifluoromethyl groups on the benzyl ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The compound’s ability to undergo various chemical reactions and its applications in diverse fields make it a valuable research tool .
Biological Activity
2-Fluoro-4,6-bis(trifluoromethyl)benzyl bromide is a highly fluorinated organic compound with the molecular formula C₉H₄BrF₇. Its unique structure, characterized by multiple fluorine atoms and a bromine atom attached to a benzyl ring, enhances its lipophilicity and stability, making it a valuable compound in various scientific fields, including medicinal chemistry and material science. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.
The compound's molecular weight is approximately 325.021 g/mol. The presence of the trifluoromethyl groups significantly influences its chemical properties, including increased stability and reactivity in organic synthesis.
Property | Value |
---|---|
Molecular Formula | C₉H₄BrF₇ |
Molecular Weight | 325.021 g/mol |
Structure | Contains two trifluoromethyl groups and one fluorine atom on a benzyl ring |
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Bromination of Precursors : The compound can be synthesized by reacting 3-fluoro-2-methylbenzotrifluoride with brominating agents like bromine or N-bromosuccinimide under controlled conditions to yield high purity products .
- Functional Group Transformations : The bromine atom can be substituted with other functional groups, such as amines, facilitating the development of derivatives with potential biological activity .
The biological activity of this compound is attributed to its interaction with various biomolecular targets. The trifluoromethyl groups can enhance binding affinity to proteins and enzymes due to their electron-withdrawing properties, which may influence molecular recognition processes.
Case Studies and Research Findings
- Anticancer Activity : Research has shown that compounds containing trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, studies on similar trifluoromethylated compounds have demonstrated their ability to inhibit key enzymes involved in cancer proliferation .
- Enzyme Inhibition : The compound has been investigated for its potential as a DPP-4 inhibitor, which is relevant in the treatment of type 2 diabetes mellitus. Structural modifications involving fluorinated groups have been shown to improve inhibitor potency through enhanced interactions with the active site of the enzyme .
- Pharmacokinetics : Studies suggest that the incorporation of fluorinated groups can affect the pharmacokinetic profiles of drugs, improving their absorption and bioavailability .
Applications
Due to its unique properties and biological activities, this compound serves as:
- A building block in organic synthesis for developing new pharmaceuticals.
- A precursor for creating agrochemicals with enhanced efficacy.
- A research tool for studying biochemical pathways influenced by fluorinated compounds.
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7/c10-3-5-6(9(15,16)17)1-4(2-7(5)11)8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORBTFMANPEXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CBr)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201197 | |
Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-46-9 | |
Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-1-fluoro-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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